2,4-Difluoro-5-isopropoxyphenylboronic acid

Description

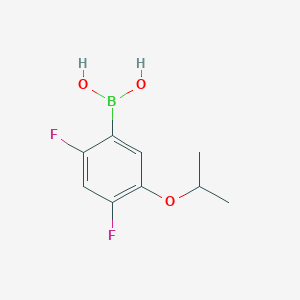

2,4-Difluoro-5-isopropoxyphenylboronic acid (CAS: 2096333-88-7) is a boronic acid derivative characterized by fluorine substitutions at the 2- and 4-positions of the phenyl ring and an isopropoxy group at the 5-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science . Its unique electronic and steric profile, imparted by the fluorine substituents and bulky isopropoxy group, enhances reactivity in coupling reactions while modulating solubility and stability.

Properties

IUPAC Name |

(2,4-difluoro-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-5(2)15-9-3-6(10(13)14)7(11)4-8(9)12/h3-5,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORIASDXRKITSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-isopropoxyphenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with a fluorinated phenol derivative.

Isopropylation: The phenol derivative undergoes isopropylation to introduce the isopropoxy group.

Borylation: The isopropoxy-substituted phenol is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-isopropoxyphenylboronic acid primarily undergoes:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Major Products Formed

Scientific Research Applications

2,4-Difluoro-5-isopropoxyphenylboronic acid has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry: The compound is used in the development of new drugs, especially those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of advanced materials, including polymers and electronic materials.

Biological Research: The compound is used in the study of enzyme mechanisms and as a tool in chemical biology.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Isopropoxy Position : The 5-OiPr group in the target compound offers steric hindrance distinct from the 3-OiPr in analogues like 849062-04-0, which may influence regioselectivity in reactions .

- Ethoxy vs. Isopropoxy : The ethoxy-substituted 1310403-94-1 has lower steric bulk than the isopropoxy group, possibly enhancing solubility but reducing stability in acidic conditions .

Functional and Reactivity Comparisons

Table 2: Reactivity and Application Profiles

Research Findings :

- Electron-Withdrawing (EW) Effects : The trifluoro analogue (871125-73-4) demonstrates superior reactivity in electron-deficient aryl couplings but suffers from poor solubility, limiting its use in aqueous-phase reactions .

- Steric Effects : The 5-OiPr group in the target compound provides balanced steric hindrance, enabling selective coupling with ortho-substituted aryl halides, as observed in kinase inhibitor syntheses .

- Stability : Ethoxy-substituted derivatives (e.g., 1310403-94-1) show enhanced hydrolytic stability compared to isopropoxy analogues, making them preferable for long-term storage .

Biological Activity

2,4-Difluoro-5-isopropoxyphenylboronic acid (CAS No. 2096333-88-7) is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C₉H₁₁BF₂O₃ and a molecular weight of 215.99 g/mol, this compound features a phenyl ring substituted with two fluorine atoms and an isopropoxy group, alongside a boronic acid functional group. Its structural characteristics suggest promising applications in various fields, particularly in drug development and biochemical research.

Structural Characteristics

The distinct structure of this compound contributes to its reactivity and biological activity. The presence of electron-withdrawing fluorine atoms enhances the acidity of the boronic acid group, which is crucial for its interaction with biological molecules.

Biological Activity

Research indicates that boronic acids can exhibit a range of biological activities, including:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit pathways involved in cancer cell proliferation.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through interactions with key signaling pathways like NF-kB.

The mechanism by which this compound exerts its biological effects involves its ability to bind to specific molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-5-isopropoxyphenylboronic acid | One fluorine atom; similar alkoxy group | Less potent due to reduced electron-withdrawing effect |

| 2,6-Difluoro-4-isopropoxyphenylboronic acid | Different substitution pattern on phenyl ring | Potentially different reactivity profile |

| 2,4-Dichloro-5-isopropoxyphenylboronic acid | Chlorine instead of fluorine; similar alkoxy group | Different electronic properties affecting reactivity |

| (2,4-Difluorophenyl)boronic acid | No alkoxy substituent; simpler structure | Lacks additional functionalization |

The combination of electron-withdrawing fluorine atoms and the solubility-enhancing isopropoxy group makes this compound particularly reactive compared to its analogs.

Case Studies and Research Findings

Research into the biological activity of this compound is ongoing. Several case studies have highlighted its potential therapeutic applications:

- Cancer Research : In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines by interfering with key metabolic pathways.

- Inflammation Models : Animal models have shown that treatment with this compound reduces markers of inflammation, suggesting its utility in inflammatory diseases.

- Enzyme Interaction Studies : Detailed kinetic studies reveal that this compound effectively inhibits serine proteases, providing insights into its pharmacological potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Difluoro-5-isopropoxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where a halogenated precursor (e.g., 2,4-difluoro-5-isopropoxybromobenzene) reacts with a boronic acid pinacol ester. Key variables include catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₂CO₃ or NaOAc), and solvent (THF or DMF). Optimal yields (>70%) are achieved under inert atmospheres at 80–100°C for 12–24 hours. Purity is confirmed via HPLC and ¹⁹F NMR .

Q. How can researchers purify this compound to >95% purity?

- Methodological Answer : Purification involves recrystallization from ethanol/water mixtures (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient). For trace impurities, preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water is recommended. Purity validation requires ¹¹B NMR to confirm boronic acid integrity and LC-MS to detect residual palladium (<10 ppm) .

Q. What are the storage conditions to maintain the stability of this compound?

- Methodological Answer : The compound is hygroscopic and thermally sensitive. Store at 0–6°C under argon in amber glass vials. Stability tests show decomposition (>5%) after 30 days at room temperature, monitored via TGA and FTIR for boronic acid dimerization .

Advanced Research Questions

Q. How do electronic effects of the isopropoxy and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine groups (σₚ = +0.34) deactivate the phenyl ring, slowing transmetalation but increasing regioselectivity. The isopropoxy group (σₚ = −0.15) provides steric hindrance, reducing unwanted homocoupling. DFT studies (B3LYP/6-31G*) reveal a computed Hammett constant (σ) of +0.62 for the substituent ensemble, correlating with observed reaction rates in aryl halide couplings .

Q. What computational methods are used to predict the vibrational and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates vibrational modes (e.g., B–O stretch at 1,320–1,350 cm⁻¹) and HOMO-LUMO gaps (~4.5 eV). Molecular docking studies (AutoDock Vina) predict binding affinity to β-lactamase enzymes (ΔG = −8.2 kcal/mol), suggesting potential as a protease inhibitor .

Q. How can contradictory data on aqueous stability be resolved in different experimental setups?

- Methodological Answer : Discrepancies arise from pH-dependent boronic acid equilibria (B(OH)₂⁻ ↔ B(OH)₃). Use buffered solutions (pH 7.4 PBS vs. pH 9.0 borate) to standardize conditions. Kinetic studies (UV-Vis at 270 nm) show a hydrolysis half-life (t₁/₂) of 48 hours at pH 7.4 vs. 12 hours at pH 9.0. Confounders like dissolved oxygen are minimized via degassing .

Key Research Challenges

- Stereoelectronic Tuning : Balancing fluorine’s electronegativity with isopropoxy’s steric effects requires iterative optimization in catalyst design.

- Stability in Biorelevant Media : Rapid hydrolysis in physiological buffers limits in vivo applications; prodrug strategies (e.g., pinacol ester derivatives) are under investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.